molecular formula C13H21NO5 B6604332 2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate CAS No. 2643374-77-8

2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate

Cat. No.: B6604332
CAS No.: 2643374-77-8
M. Wt: 271.31 g/mol
InChI Key: GLOVIYYBKZNLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactive properties and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate can undergo various chemical reactions, including:

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate apart is its specific combination of functional groups and its unique bicyclic structure. This makes it particularly valuable as a building block for more complex molecules and as a candidate for therapeutic applications.

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(16)18-4)5-13(14,6-12)8-15/h15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOVIYYBKZNLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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